molecular formula C21H23NO6S B14955478 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B14955478
M. Wt: 417.5 g/mol
InChI Key: AMVVBGZZGICQKB-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide features a furo[3,2-g]chromen-7-one core substituted with methyl groups at positions 3, 5, and 8. A propanamide linker connects the chromenone moiety to a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group.

Properties

Molecular Formula

C21H23NO6S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C21H23NO6S/c1-11-9-27-19-13(3)20-17(8-16(11)19)12(2)15(21(24)28-20)4-5-18(23)22-14-6-7-29(25,26)10-14/h8-9,14H,4-7,10H2,1-3H3,(H,22,23)

InChI Key

AMVVBGZZGICQKB-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCS(=O)(=O)C4)C)C

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Tetrahydrothiophene moiety with a dioxo functional group.
  • Furochromene ring system contributing to its biological activity.
PropertyValue
Molecular FormulaC24H27NO5S
Molecular Weight441.5 g/mol
IUPAC NameN-(1,1-dioxothiolan-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Anticancer Properties

Research indicates that compounds related to thiophene and furochromene structures exhibit significant anticancer activities. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key enzymes involved in DNA replication and repair. Studies have shown that similar derivatives can inhibit tubulin polymerization, leading to cell cycle arrest .
  • In Vitro Studies : In a study involving various cancer cell lines, derivatives of thiophene showed IC50 values indicating potent cytotoxicity. For example:
    • Compound 20b demonstrated IC50 values of 4.37 μM against HepG-2 (liver cancer) and 8.03 μM against A-549 (lung cancer) cell lines .

Other Pharmacological Activities

Beyond anticancer effects, the compound may also exhibit:

  • Antimicrobial Activity : Thiophene derivatives have been noted for their antibacterial and antifungal properties, potentially due to their ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, providing therapeutic benefits in chronic inflammatory diseases .

Case Studies and Research Findings

A comprehensive review of the literature reveals several case studies highlighting the biological activity of thiophene-based compounds:

  • Study on Antitumor Activity :
    • A recent investigation into 1,3,4-thiadiazole derivatives showed promising results against various cancer cell lines with mechanisms involving inhibition of RNA and DNA synthesis .
  • Molecular Docking Studies :
    • Molecular docking analyses have indicated strong binding affinities of these compounds to critical targets involved in tumorigenesis, supporting their potential as leads for drug development .

Comparison with Similar Compounds

Structural Analogs with Furochromen Cores

Substituent Variations on the Furochromen Core

The furo[3,2-g]chromen-7-one scaffold is a common feature in several bioactive compounds. Key analogs include:

  • (Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione (): This derivative contains formyl, hydroxy, and methoxy substituents, contrasting with the methyl groups in the target compound.
  • N-(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)-3-(((2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)methyl)thio)propanamide (): Shares the 2,5,9-trimethyl substitution but incorporates a thioether linkage instead of a sulfolane group. The thioether may reduce solubility compared to the sulfone in the target compound .
Fungicidal Psoralen Derivatives ()

Six sulfonohydrazide/acylthiourea-functionalized furochromen derivatives (I-10 to I-15) were synthesized with varying substituents. Key comparisons:

Compound ID Substituents on Chromen Core Functional Group Melting Point (°C) Yield (%) Biological Activity
I-10 5,9-Dimethyl, 3-phenyl Sulfonohydrazide 276–277 73 Fungicidal
I-14 5-Methyl, 3-(4-fluorophenyl) Sulfonohydrazide 234–235 92 Fungicidal
Target 3,5,9-Trimethyl Propanamide-sulfolane N/A N/A Not reported

Key Observations :

  • Sulfonohydrazide derivatives exhibit high fungicidal activity, suggesting that the propanamide-sulfolane group in the target compound could offer alternative bioactivity profiles .

Sulfolane-Containing Analogs

The sulfolane moiety (1,1-dioxidotetrahydrothiophen-3-yl) is notable for its polar, non-volatile properties. A related compound, 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide (), shares the sulfolane group but differs in the acyl chain (chloro and methyl vs. the furochromen-linked propanamide). This compound is used in R&D settings, highlighting the sulfolane group’s utility in enhancing solubility and stability .

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